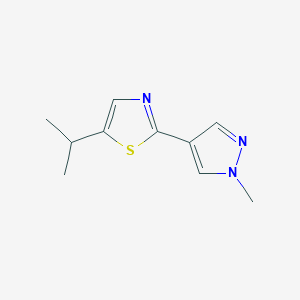
3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide can disrupt the growth and proliferation of cancer cells, as well as reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Advantages and Limitations for Lab Experiments
One advantage of using 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide in lab experiments is its high potency and selectivity for protein kinases. However, its solubility in water is low, which can make it difficult to work with in certain experiments. Additionally, it can be expensive to synthesize, which can limit its availability for research purposes.
Future Directions
There are several potential future directions for research involving 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, further studies could be conducted to investigate its mechanism of action and potential side effects. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide.
In conclusion, 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide is a chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its high potency and selectivity for protein kinases make it a promising candidate for the development of new drugs to treat diseases such as cancer and Alzheimer's. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide involves the reaction of 2-pyrazol-1-ylpyridine-3-carboxylic acid with 3-amino-2-methylpropan-1-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide.
Scientific Research Applications
3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess inhibitory activity against various enzymes such as protein kinases, which makes it a potential candidate for the development of new drugs to treat diseases such as cancer and Alzheimer's.
properties
IUPAC Name |
3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9(10(2)14)13(19)17-11-5-3-6-15-12(11)18-8-4-7-16-18/h3-10H,14H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYNKHPWASYVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N)C(=O)NC1=C(N=CC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)


![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)
![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)

![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)

![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)